Cas no 491-07-6 ((±)-Isomenthone (Contains ~20% of trans-isomer))

(±)-Isomenthone (Contains ~20% of trans-isomer) 化学的及び物理的性質
名前と識別子
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- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
- (±)-Isomenthone
- Isomenthone
- (2R,5R)-2-isopropyl-5-methylcyclohexanone, rel-
- 2-Isopropyl-5-methyl-cyclohexanone, cis
- 5-Methyl-2-(1-methylethyl)cyclohexanone, (Z)-
- cis-5-Methyl-2-(1-methylethyl)-cyclohexanone
- cis-Menthone
- cis-p-Menthan-3-one
- cis-p-Menthone
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (Z)-
- dl-Isomenthone
- Isomenthon
- p-Menthan-3-one, (Z)-
- p-Menthan-3-one, cis-
- α-Isomenthone
- (z)-p-menthan-3-on
- 2-isopropyl-5-methyl-cyclohexanone
- rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
- alpha-Isomenthone
- (±)-Isomenthone (Contains ~20% of trans-isomer)
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- MDL: MFCD20760181
- インチ: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
- InChIKey: NFLGAXVYCFJBMK-UHFFFAOYSA-N
- ほほえんだ: CC1CCC(C(C)C)C(=O)C1
計算された属性
- せいみつぶんしりょう: 154.13600
じっけんとくせい
- 色と性状: 無色、微油状の液体、ミントの香りがします
- 密度みつど: 0.9916 g/cm3 (25 ºC)
- ゆうかいてん: -35 ºC
- ふってん: 210-212 ºC
- フラッシュポイント: 72.8±0.0 ºC,
- 屈折率: 1.46031 (589.3 nm 20 ºC)
- PSA: 17.07000
- LogP: 2.64770
- FEMA: 3460 | D,L-ISOMENTHONE
- ようかいせい: 水に溶けず、エタノールやエーテルに溶けます。
(±)-Isomenthone (Contains ~20% of trans-isomer) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157787-1.0g |
(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |
491-07-6 | 95% | 1g |
$181.0 | 2023-06-04 | |
Enamine | EN300-157787-0.1g |
(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |
491-07-6 | 95% | 0.1g |
$63.0 | 2023-06-04 | |
AN HUI ZE SHENG Technology Co., Ltd. | I821330-500mg |
(2R,5R)-2-isopropyl-5-methylcyclohexan-1-one |
491-07-6 | 500mg |
¥1925.00 | 2023-09-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I916915-20mg |
ISOMENTHONE |
491-07-6 | , ≥98% | 20mg |
¥370.00 | 2022-09-14 | |
AN HUI ZE SHENG Technology Co., Ltd. | I821330-250mg |
(2R,5R)-2-isopropyl-5-methylcyclohexan-1-one |
491-07-6 | 250mg |
¥2100.00 | 2023-09-15 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01207508-1g |
rel-(2R,5R)-2-Isopropyl-5-methylcyclohexanone |
491-07-6 | 97% | 1g |
¥105.0 | 2024-04-18 | |
PhytoLab | 89328-250mg |
Isomenthone |
491-07-6 | ≥ 90.0 % | 250mg |
€248.625 | 2023-10-25 | |
Aaron | AR00DF2U-100mg |
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- |
491-07-6 | 100mg |
$175.00 | 2025-01-24 | ||
Enamine | EN300-157787-5000mg |
(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |
491-07-6 | 95.0% | 5000mg |
$811.0 | 2023-09-24 | |
Enamine | EN300-157787-100mg |
(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |
491-07-6 | 95.0% | 100mg |
$63.0 | 2023-09-24 |
(±)-Isomenthone (Contains ~20% of trans-isomer) 関連文献
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Thi Chinh Ngo,Duy Quang Dao,Minh Thong Nguyen,Pham Cam Nam RSC Adv. 2017 7 39686
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2. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209
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Michael S. A. Kamel,Michael Oelgem?ller,Mohan V. Jacob J. Mater. Chem. A 2022 10 4683
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4. XVII.—Piperitone. Part VII. The constitution of piperitoneJohn Read,Henry George Smith,Reginald Slater Hughesdon J. Chem. Soc. Trans. 1924 125 129
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Motohiro Nishio Phys. Chem. Chem. Phys. 2011 13 13873
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Helen S. Toogood,Nigel S. Scrutton Catal. Sci. Technol. 2013 3 2182
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María Miguel,Lillian Barros,Carla Pereira,Ricardo C. Calhelha,Pablo A. Garcia,Ma ángeles Castro,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2016 7 2223
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David Patterson,Melanie Schnell Phys. Chem. Chem. Phys. 2014 16 11114
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Thi Chinh Ngo,Duy Quang Dao,Minh Thong Nguyen,Pham Cam Nam RSC Adv. 2017 7 39686
-
Rebecca Roddan,Eve M. Carter,Benjamin Thair,Helen C. Hailes Nat. Prod. Rep. 2022 39 1375
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(±)-Isomenthone (Contains ~20% of trans-isomer)に関する追加情報
Recent Advances in the Study of (±)-Isomenthone (Contains ~20% of trans-isomer) and Its Chemical Profile (CAS: 491-07-6)
The compound (±)-Isomenthone (CAS: 491-07-6), a monoterpenoid ketone, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on (±)-Isomenthone, particularly focusing on its trans-isomer content (~20%), and explores its pharmacological properties, synthetic pathways, and emerging applications in drug development.
Recent studies have highlighted the role of (±)-Isomenthone as a key intermediate in the synthesis of bioactive molecules. Its unique stereochemistry, including the presence of the trans-isomer, has been shown to influence its interaction with biological targets. For instance, a 2023 study published in the Journal of Natural Products demonstrated that (±)-Isomenthone exhibits moderate antimicrobial activity against Gram-positive bacteria, with the trans-isomer contributing to enhanced membrane permeability. This finding underscores the importance of isomer composition in biological efficacy.
Advances in analytical techniques, such as chiral HPLC and GC-MS, have enabled more precise characterization of (±)-Isomenthone's isomeric composition. A recent methodological breakthrough reported in Analytical Chemistry (2024) allows for the quantification of trans-isomer content with unprecedented accuracy, facilitating quality control in pharmaceutical formulations. These technical developments are critical for standardizing (±)-Isomenthone batches in industrial applications.
Pharmacological investigations have revealed promising neuroprotective properties associated with (±)-Isomenthone. A preclinical study conducted by the University of Tokyo (2024) demonstrated that the compound attenuates oxidative stress in neuronal cells, with the trans-isomer showing superior radical scavenging activity compared to the cis-form. This differential activity profile suggests potential for developing isomer-specific therapeutics for neurodegenerative disorders.
In the realm of drug delivery, (±)-Isomenthone has emerged as a novel penetration enhancer for transdermal formulations. Research from MIT's Department of Chemical Engineering (2023) showed that the 20% trans-isomer content optimizes skin permeability without causing irritation, making it an attractive alternative to traditional enhancers like ethanol. This application could revolutionize topical drug administration for systemic conditions.
The synthetic biology approach to (±)-Isomenthone production has seen remarkable progress. A 2024 Nature Communications paper detailed the engineering of E. coli strains capable of biosynthesizing (±)-Isomenthone with controlled isomer ratios, including the 20% trans-isomer variant. This sustainable production method addresses the growing demand for enantiomerically defined terpenoids in the pharmaceutical industry.
Current challenges in (±)-Isomenthone research include the need for comprehensive toxicological profiling and the development of selective isolation techniques for the trans-isomer. Future directions may explore its potential as a scaffold for anticancer drug development, given preliminary evidence of selective cytotoxicity against certain cancer cell lines. The compound's versatility continues to make it a focal point for interdisciplinary research at the chemistry-biology interface.
491-07-6 ((±)-Isomenthone (Contains ~20% of trans-isomer)) 関連製品
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